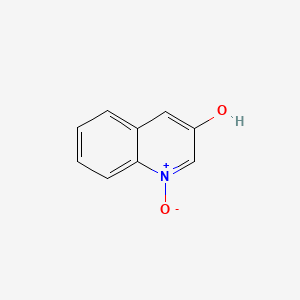

3-Hydroxychinolin-N-oxid

Übersicht

Beschreibung

3-Hydroxyquinoline N-oxide is a potent inhibitor of the electron transport chain with Kd of 64 nM for the ubiquinol-ferricytochrome c oxidoreductase segment (Complex III) of the respiratory chain .

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years. Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .

Molecular Structure Analysis

8-Hydroxyquinoline derivatives represent an important type of “privileged structure”, possessing a rich diversity of biological properties . A novel fluorescent zinc complex with 8-hydroxyquinoline containing benzimidazole ligands has been designed and synthesized .

Chemical Reactions Analysis

Quinoline has attracted considerable attention as an important heterocyclic pharmacophore, and it is amply explored for broad-ranging biological effects . The protic attack releases a quinoline, Hq, a neutral molecule .

Wissenschaftliche Forschungsanwendungen

Synthese komplexer Naturstoffe

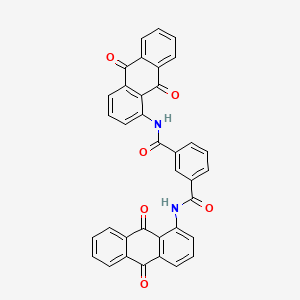

3-Hydroxychinolin-N-oxid dient als Schlüsselzwischenprodukt bei der Synthese komplexer Naturstoffe wie Aurachine . Forscher haben Methoden zur Synthese von 3-Hydroxychinolin-N-oxiden aus Ketonen entwickelt, die dann für die Totalsynthese dieser bioaktiven Verbindungen eingesetzt werden. Dieser Prozess ist entscheidend für das Verständnis der Struktur und Funktion von Naturstoffen und für die Entwicklung neuer Pharmazeutika.

Medizinische Chemie

In der medizinischen Chemie werden Derivate von this compound auf ihr therapeutisches Potenzial untersucht . Chinolin-Motive, einschließlich derer, die von this compound abgeleitet sind, finden sich in mehreren pharmakologisch aktiven Verbindungen. Sie werden für ein breites Spektrum an Aktivitäten untersucht, darunter Antikrebs-, Antioxidations-, Entzündungshemmende und antimikrobielle Eigenschaften.

Chemische Synthese

Die Verbindung wird in der chemischen Synthese verwendet, wo sie als Substrat für verschiedene Reaktionen fungiert . Seine N-Oxid-Einheit kann als dirigierende Gruppe dienen, die eine Regionselektivität bei der C-H-Funktionalisierung ermöglicht. Diese Eigenschaft ist besonders wertvoll bei der Synthese von heterocyclischen Verbindungen, die in vielen Arzneimitteln und Industriechemikalien vorkommen.

Umweltstudien

This compound wird auf seine Rolle bei Abbauprozessen in der Umwelt untersucht . Seine Derivate sind bekanntermaßen am mikrobiellen Abbau von Chinolin beteiligt, das ein persistenter Schadstoff in Industrieabwässern ist. Das Verständnis der Abbauwege kann zur Entwicklung effektiverer Sanierungsstrategien für die Umwelt führen.

Analytische Chemie

In der analytischen Chemie werden Derivate von this compound für die spektrophotometrische und lumineszierende Bestimmung von Metallionen verwendet . Ihre Fähigkeit, stabile Koordinationsverbindungen (Chelate) zu bilden, macht sie in verschiedenen analytischen Anwendungen nützlich, einschließlich der Detektion und Quantifizierung von Metallen.

Materialwissenschaften

This compound ist auch in den Materialwissenschaften relevant, insbesondere bei der Gestaltung von Koordinationsverbindungen für elektronische Anwendungen . Seine Derivate können verwendet werden, um heterometallische Komplexe mit einzigartigen optischen und elektronischen Eigenschaften zu erzeugen, die für die Entwicklung neuer Materialien für technologische Anwendungen von Interesse sind.

Wirkmechanismus

Target of Action

3-Hydroxyquinoline N-oxide is a functionalized quinoline, a structural unit that is widespread in various natural products and functional materials . It has been found to target mitochondrial complex II (succinate-ubiquinone oxidoreductase) . This complex plays a crucial role in the electron transport chain, which is essential for cellular respiration and energy production.

Mode of Action

The compound acts as an inhibitor of mitochondrial complex II . By inhibiting this complex, it disrupts the normal flow of electrons within the electron transport chain, leading to a decrease in the production of ATP, the main energy currency of the cell. This disruption can lead to cell death, making 3-Hydroxyquinoline N-oxide a potential therapeutic agent.

Biochemical Pathways

The inhibition of mitochondrial complex II by 3-Hydroxyquinoline N-oxide affects the electron transport chain, a key biochemical pathway in cellular respiration . This disruption can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP, such as signal transduction, DNA replication, and muscle contraction.

Pharmacokinetics

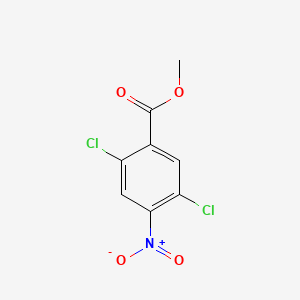

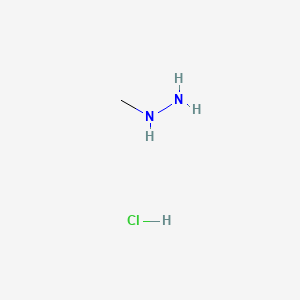

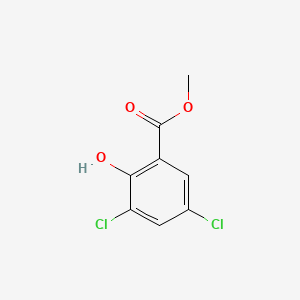

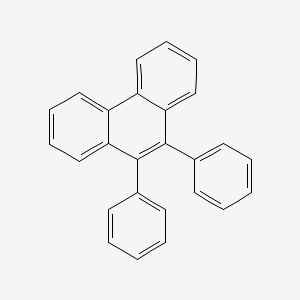

The compound is synthesized from ketones having a 2-nitrophenyl group at the α-position relative to the carbonyl group . The substrates are prepared via a S_NAr reaction or a Sonogashira coupling

Result of Action

The primary result of 3-Hydroxyquinoline N-oxide’s action is the inhibition of mitochondrial complex II, leading to a disruption in the electron transport chain . This disruption decreases ATP production, which can lead to cell death. Therefore, 3-Hydroxyquinoline N-oxide has potential therapeutic applications, particularly in conditions where the induction of cell death is beneficial, such as in cancer treatment.

Safety and Hazards

According to the safety data sheet, 3-Hydroxyquinoline N-oxide should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Biochemische Analyse

Biochemical Properties

3-Hydroxyquinoline N-oxide interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit the succinate-ubiquinone reductase activity of mitochondrial complex II . This interaction is crucial in the electron transport chain, a key biochemical pathway involved in energy production.

Cellular Effects

The effects of 3-Hydroxyquinoline N-oxide on cells are primarily related to its impact on mitochondrial function. By inhibiting complex II, it disrupts the electron transport chain, potentially affecting ATP production and overall cellular metabolism . This can influence cell signaling pathways and gene expression, altering cell function .

Molecular Mechanism

The molecular mechanism of 3-Hydroxyquinoline N-oxide involves its binding to complex II in the mitochondria. This binding inhibits the enzyme’s activity, disrupting the flow of electrons in the electron transport chain . This can lead to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

Over time, the effects of 3-Hydroxyquinoline N-oxide can change. For instance, its inhibitory effect on complex II may lead to compensatory changes in other parts of the electron transport chain . Information on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of 3-Hydroxyquinoline N-oxide can vary with dosage in animal models. While specific studies on 3-Hydroxyquinoline N-oxide are limited, related compounds have shown dose-dependent effects . High doses could potentially lead to toxic or adverse effects due to the disruption of mitochondrial function.

Metabolic Pathways

3-Hydroxyquinoline N-oxide is involved in the electron transport chain, a key metabolic pathway in cells. It interacts with complex II, a component of this pathway, and can affect the flow of electrons, which in turn influences metabolic flux and metabolite levels .

Subcellular Localization

The subcellular localization of 3-Hydroxyquinoline N-oxide is likely within the mitochondria, given its interaction with complex II, a mitochondrial enzyme . Its localization could affect its activity or function, potentially influencing cellular metabolism and energy production.

Eigenschaften

IUPAC Name |

1-oxidoquinolin-1-ium-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOCAKHNPIOFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=[N+]2[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344232 | |

| Record name | 3-Hydroxyquinoline N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59953-98-9 | |

| Record name | 3-Hydroxyquinoline N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

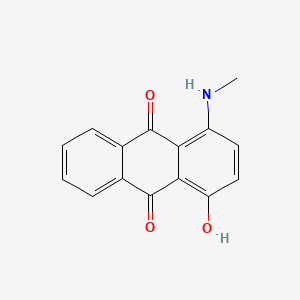

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B1615550.png)

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-butyl-, 4-propylcyclohexyl ester](/img/structure/B1615558.png)